1-Ethyl-1h-tetrazole
Overview
Description
1-Ethyl-1H-tetrazole is a heterocyclic organic compound featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is a derivative of tetrazole, where an ethyl group is attached to the nitrogen atom at the first position. Tetrazoles, including this compound, are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of ethylamine with sodium azide and triethyl orthoformate. The reaction typically occurs under reflux conditions, and the progress is monitored using thin-layer chromatography. Another method involves the cycloaddition of ethyl isocyanide with azide ions under mild conditions, often catalyzed by transition metals such as copper or zinc .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. The choice of solvent, catalyst, and reaction temperature are optimized to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Ethylamine derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-tetrazole involves its interaction with various molecular targets. In medicinal chemistry, it acts as a bioisostere for carboxylic acids, mimicking their properties and enhancing the pharmacokinetic profiles of drugs. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, stabilizing the drug-receptor complex. Additionally, its ability to chelate metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
1H-tetrazole: The parent compound without the ethyl group.
5-Substituted tetrazoles: Compounds with various substituents at the fifth position of the tetrazole ring.
Tetrazole derivatives: Such as 5-phenyltetrazole, 5-methyltetrazole, and 5-aminotetrazole.
Uniqueness: 1-Ethyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its bioavailability in pharmaceutical applications. Its reactivity and stability also differ from other tetrazole derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-ethyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFYVBXRWSAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543228 | |
Record name | 1-Ethyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-33-2 | |
Record name | 1-Ethyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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